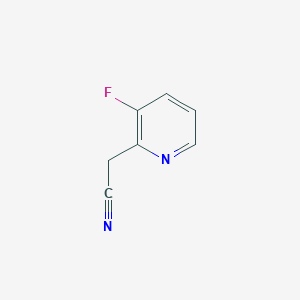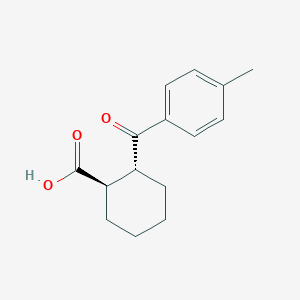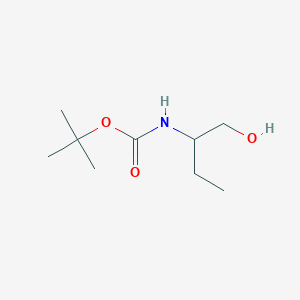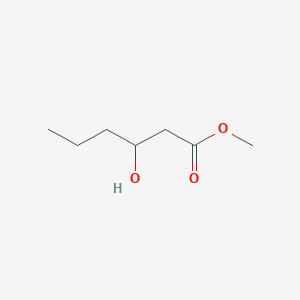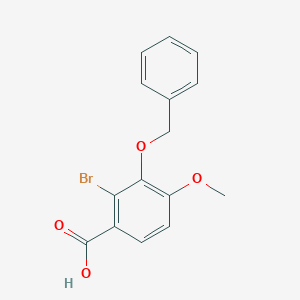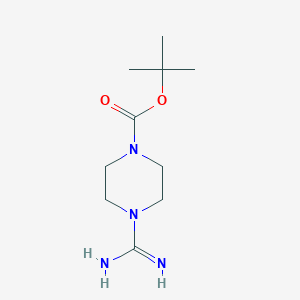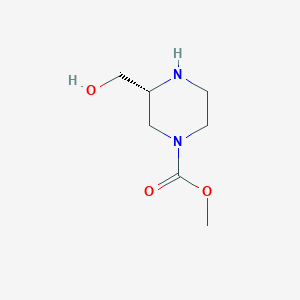
Benzoate de méthyle 2-(4-formylphényl)
Vue d'ensemble
Description
Methyl 2-(4-formylphenyl)benzoate, also known as 4’-formylbiphenyl-4-carboxylic acid methyl ester, is an organic compound with the molecular formula C15H12O3. It is a derivative of benzoic acid and is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a benzoate ester. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.
Applications De Recherche Scientifique
Methyl 2-(4-formylphenyl)benzoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
Target of Action
Methyl 2-(4-formylphenyl)benzoate is a complex organic compound that interacts with several different receptors .
Mode of Action
The compound consists of ester and formyl functions at vicinal positions . These functional groups are reactive and suitable for the formation of new compounds . The compound can undergo various reactions such as Ugi-reaction and tetrazole photoclick reaction .
Biochemical Pathways
Methyl 2-(4-formylphenyl)benzoate is a versatile substrate in organic synthesis . It is used as a starting material for the synthesis of various derivatives . Some of the compounds synthesized from it include quinoline based tetracycles, phthalides derivatives, 3-[alkyl(aryl)thio] isoindolinones, (±)-Crispine A obtained from isoindolinones and tetrahydro-isoquinolines, and porphyrins .
Pharmacokinetics
The compound is known to be a colorless or yellow colored oily liquid and insoluble in water . Its molecular weight is 240.25 g/mol .
Result of Action
Methyl 2-(4-formylphenyl)benzoate is known for its variety of pharmacological activities . It exhibits antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties . The exact molecular and cellular effects of the compound’s action depend on the specific receptors it interacts with .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-(4-formylphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-carboxybenzaldehyde with methanol in the presence of an acid catalyst. Another method includes the formation of acyl chloride from 2-formylbenzoic acid using thionyl chloride (SOCl2), followed by esterification with methanol to achieve a high yield .
Industrial Production Methods: Industrial production of methyl 2-(4-formylphenyl)benzoate typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(4-formylphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), and sulfonating agents (SO3/H2SO4).
Major Products Formed:
Oxidation: 2-(4-carboxyphenyl)benzoic acid.
Reduction: Methyl 2-(4-hydroxymethylphenyl)benzoate.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Methyl 2-(4-formylphenyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-formylbenzoate: Similar in structure but lacks the additional phenyl ring, resulting in different reactivity and applications.
Methyl 3-formylbenzoate:
Methyl 4-(4-bromophenyl)benzoate: Contains a bromine atom, which can significantly alter its reactivity and applications compared to the formyl derivative.
These comparisons highlight the unique structural features and reactivity of methyl 2-(4-formylphenyl)benzoate, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
methyl 2-(4-formylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUSHZDUHWBMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401947 | |
| Record name | methyl 2-(4-formylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144291-47-4 | |
| Record name | methyl 2-(4-formylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(4-formylphenyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
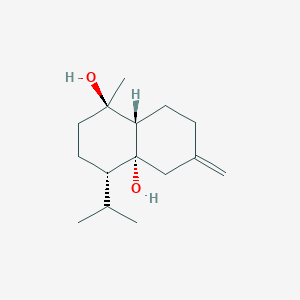
![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)
